Ethene, 1-bromo-1-chloro-

Catalog No.
S1518806
CAS No.
17759-85-2
M.F
C2H2BrCl
M. Wt
141.39 g/mol
Availability
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Ethene, 1-bromo-1-chloro-

CAS Number

17759-85-2

Product Name

Ethene, 1-bromo-1-chloro-

IUPAC Name

1-bromo-1-chloroethene

Molecular Formula

C2H2BrCl

Molecular Weight

141.39 g/mol

InChI

InChI=1S/C2H2BrCl/c1-2(3)4/h1H2

InChI Key

DQIRHMDFDOXWHX-UHFFFAOYSA-N

SMILES

C=C(Cl)Br

Canonical SMILES

C=C(Cl)Br

Ethene, 1-bromo-1-chloro- is an organic compound with the molecular formula C2H2BrCl\text{C}_2\text{H}_2\text{BrCl} and a molecular weight of approximately 141.39 g/mol. Its structure features a double bond between the two carbon atoms, with one bromine and one chlorine atom attached to the same carbon atom, making it a member of the haloalkene family. The compound is characterized by its IUPAC name, 1-bromo-1-chloroethene, and can be represented by the SMILES notation "ClC(Br)=C" and the InChI key "DQIRHMDFDOXWHX-UHFFFAOYSA-N" .

Typical of alkenes and haloalkanes, including:

  • Addition Reactions: The double bond in ethene allows for electrophilic addition reactions. For example, it can react with hydrogen halides (like HBr or HCl) to form bromoethane or chloroethane.
  • Elimination Reactions: Under specific conditions, it can also undergo elimination reactions to form ethyne (acetylene) or other products by removing elements from adjacent carbon atoms.
  • Nucleophilic Substitution: The presence of both bromine and chlorine makes it susceptible to nucleophilic substitution reactions where nucleophiles can replace the halogen atoms under basic conditions.

Ethene, 1-bromo-1-chloro- can be synthesized through several methods:

  • Halogenation of Ethene: Ethene can be reacted with bromine and chlorine in the presence of light or heat to yield ethene, 1-bromo-1-chloro-. This method exploits the reactivity of alkenes towards halogens.
  • Addition of Halogen Acids: Ethene can undergo an electrophilic addition reaction with hydrogen bromide and hydrogen chloride in a controlled environment to selectively produce 1-bromo-1-chloroethene.

Ethene, 1-bromo-1-chloro- has several potential applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical chemistry.
  • Chemical Reagent: Due to its reactivity, it can be used as a reagent in organic reactions involving nucleophiles.
  • Potential Use in Agrochemicals: Similar compounds have been explored for use in pesticides and herbicides due to their biological activity.

While specific interaction studies for ethene, 1-bromo-1-chloro- are scarce, general studies on halogenated compounds suggest that they may interact with various biological molecules (e.g., proteins and nucleic acids) due to their electrophilic nature. This could lead to modifications that may impact biological functions or pathways. Further studies are needed to understand these interactions better.

Several compounds share structural similarities with ethene, 1-bromo-1-chloro-. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
EtheneC2H4Simplest alkene; no halogen substituents
1-BromoethaneC2H5BrContains bromine; saturated alkane
1-ChloroethaneC2H5ClContains chlorine; saturated alkane
1-Bromo-2-chloroethaneC2H4BrClContains both bromine and chlorine on different carbons
1-Bromo-3-chloropropaneC3H6BrClLonger carbon chain; similar reactivity

The uniqueness of ethene, 1-bromo-1-chloro- lies in its dual halogenation at the same carbon atom adjacent to a double bond, which influences its reactivity profile compared to other haloalkenes. This structural feature may provide distinct pathways for

XLogP3

2.4

Other CAS

17759-85-2

Wikipedia

Ethene, 1-bromo-1-chloro-

Dates

Modify: 2023-07-17

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